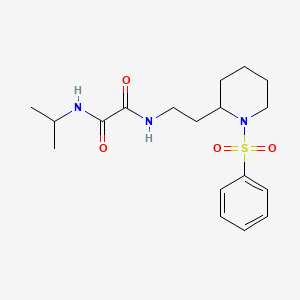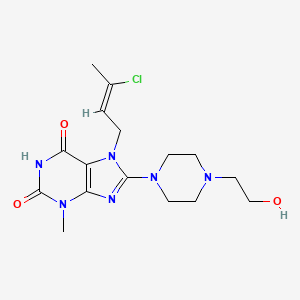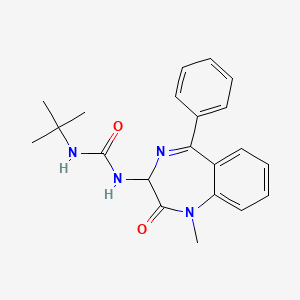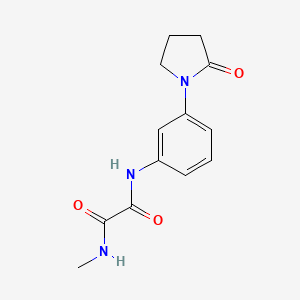
N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as IPSO, is a small molecule compound that has been widely studied in the scientific community for its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide acts as a selective antagonist of the sigma-1 receptor, which is involved in several neurological disorders, including depression, anxiety, and Alzheimer's disease. N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide binds to the receptor and inhibits its activity, leading to the modulation of several signaling pathways involved in these disorders.
Biochemical and Physiological Effects
N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been shown to have several biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has some limitations, including its low solubility in water and its instability in biological fluids.
Future Directions
There are several future directions for N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide research, including the development of new drugs based on N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide's structure, the investigation of N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide's potential in the treatment of neurological and psychiatric disorders, and the study of N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide's mechanism of action in cancer cells. Additionally, the optimization of N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide's synthesis method and the improvement of its solubility and stability may lead to new applications and discoveries in the future.
Synthesis Methods
The synthesis of N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been achieved using various methods, including the reaction of 1-(phenylsulfonyl)piperidine with N-isopropylacrylamide, followed by the addition of oxalyl chloride to yield N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide. Another method involves the reaction of 1-(phenylsulfonyl)piperidine with N-isopropylacrylamide, followed by the addition of oxalyl chloride and triethylamine. This method has shown higher yields and purity of N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide.
Scientific Research Applications
N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in several neurological disorders. In cancer research, N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been used as a lead compound for developing new drugs.
properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-14(2)20-18(23)17(22)19-12-11-15-8-6-7-13-21(15)26(24,25)16-9-4-3-5-10-16/h3-5,9-10,14-15H,6-8,11-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJVPGMFAPLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)

![ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2791729.png)





![1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole](/img/structure/B2791739.png)



![10-ethoxy-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2791745.png)